molecular formula C10H13NO5S B13348997 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid

2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid

Cat. No.: B13348997
M. Wt: 259.28 g/mol
InChI Key: OTAAFSSMHIARNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid is a racemic organic compound serving as a critical chiral intermediate in synthetic organic chemistry. Its primary research application is in the synthesis of florfenicol, a fluorinated synthetic analog of thiamphenicol . Florfenicol is a broad-spectrum antibiotic used in veterinary medicine for the treatment of bovine respiratory disease and foot rot . The compound features both amino and hydroxy functional groups on a propanoic acid backbone, attached to a 4-(methylsulfonyl)phenyl ring, making it a valuable building block for the preparation of more complex molecules and for structure-activity relationship (SAR) studies. The racemic crystal structure of its ethyl ester derivative has been determined by single-crystal X-ray diffraction, confirming the stereogenic centers at the 2-amino and 3-hydroxy positions . This compound is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-17(15,16)7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAAFSSMHIARNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methylsulfonylbenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with glycine to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification to Ethyl Propanoate

The parent compound undergoes esterification to form ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate . This reaction uses ethanol and sulfuric acid under reflux conditions for 30 minutes, producing the ethyl ester .

Key Details :

  • Reagents : Ethanol, sulfuric acid.

  • Conditions : Reflux at elevated temperatures.

  • Yield : Specific yield not reported, but the method is scalable for industrial applications.

Oxidation

The compound can be oxidized to yield carboxylic acids . This reaction exploits the hydroxyl group’s reactivity, potentially through oxidation using agents like KMnO₄ or H₂O₂ .

Reduction

Reduction reactions may produce alcohols or amines , depending on the reducing agent (e.g., LiAlH₄ ) and reaction conditions.

Comparison of Key Reactions

Reaction TypeReactants/ReagentsConditionsYield (if reported)References
Synthesis 4-(Methylsulfonyl)benzaldehyde, 2-aminoacetic acid, K₂CO₃Alkaline medium55%
Esterification Ethanol, H₂SO₄Reflux (30 min)Not specified
Oxidation Oxidizing agents (e.g., KMnO₄)Varies by agentNot specified
Reduction Reducing agents (e.g., LiAlH₄)Varies by agentNot specified

Structural Influences on Reactivity

The methylsulfonyl group on the phenyl ring and the amino/hydroxyl groups at the central carbon influence reactivity:

  • Electron-withdrawing methylsulfonyl group : Enhances stability of intermediates during oxidation/reduction.

  • Amino and hydroxyl groups : Provide sites for nucleophilic attacks or deprotonation, enabling esterification and other functional group transformations.

This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis, particularly in developing therapeutic agents. Further studies could optimize reaction conditions to improve yields and explore novel transformations.

Scientific Research Applications

2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₃NO₄S
  • Molecular Weight : 243.28 g/mol
  • CAS Registry : 1195655-47-0

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and its structural analogs, focusing on substituent effects, molecular properties, and biological activities:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Properties References
Target Compound 4-(methylsulfonyl)phenyl C₁₀H₁₃NO₄S 243.28 Electron-withdrawing group; potential anti-inflammatory/diabetic activity
2-Amino-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl C₁₀H₁₃NO₄ 211.21 Electron-donating group; tyrosine derivative
3-Amino-3-(4-hydroxyphenyl)propanoic acid 4-hydroxyphenyl C₉H₁₁NO₃ 181.19 Endogenous metabolite; limited pharmacological data
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid 4-sulfophenyl (-SO₃H) C₉H₁₀NO₅S 253.24 High polarity due to sulfonic acid; potential for ionic interactions
2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid 4-fluoro-3-hydroxyphenyl C₉H₁₀FNO₃ 199.18 Halogenated derivative; possible CNS activity
2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid 4-hydroxy-3-nitrophenyl C₉H₁₀N₂O₅ 226.19 Nitro group enhances electron withdrawal; tyrosine analog

Structural and Electronic Effects

  • Methylsulfonyl (-SO₂CH₃) : Introduces strong electron-withdrawing effects, enhancing acidity of the hydroxy and carboxylic acid groups. This may improve binding to charged residues in biological targets (e.g., enzymes or receptors) .
  • Sulfo (-SO₃H) : Highly polar and acidic, likely reducing membrane permeability but enhancing solubility in aqueous environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Condensation : React 4-(methylsulfonyl)benzaldehyde with 2-aminoacetic acid in the presence of potassium carbonate (K₂CO₃) to form the intermediate (rac)-2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid .

Esterification : Treat the intermediate with ethanol and sulfuric acid (H₂SO₄) under reflux to yield the ethyl ester derivative. Hydrolysis of the ester under controlled conditions can regenerate the free acid form .

  • Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-oxidation of the hydroxyl group).

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O3-H⋯N1 interactions in racemic crystals) .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., sulfonyl, amino, hydroxyl) and stereochemical purity.
    • Data Table :
TechniqueKey Peaks/FeaturesApplication
¹H NMR δ 7.8–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxy/amino)Assign substituent positions
IR ~3400 cm⁻¹ (N-H/O-H stretch), ~1300 cm⁻¹ (S=O stretch)Validate functional groups

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity and chemical reactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -SO₂CH₃ in the target compound vs. -NO₂ in analogs) enhance enzyme inhibition by increasing electrophilicity at the reactive site .
  • Methylsulfonyl groups improve solubility and metabolic stability compared to nitro or hydroxyl analogs, as seen in drug formulation studies .
    • Comparative Analysis :
SubstituentBiological ActivityChemical Reactivity
-SO₂CH₃High solubility, moderate enzyme inhibitionStable under acidic conditions
-NO₂ (ortho)Strong enzyme inhibition (e.g., anti-inflammatory)Prone to reduction reactions

Q. What advanced methodologies resolve racemic mixtures of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomer separation.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze ester derivatives of one enantiomer .
    • Challenge : The compound crystallizes in centrosymmetric space groups (e.g., P-1), complicating spontaneous resolution. Preferential crystallization or seeding strategies may be required .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity validation : Use HPLC (>98% purity) to rule out impurities (e.g., unreacted aldehyde or ester byproducts) .
  • Stereochemical analysis : Confirm enantiomeric ratios via circular dichroism (CD) or polarimetry, as racemic mixtures may exhibit different activities than pure enantiomers .
    • Case Study : Inconsistent enzyme inhibition results may arise from batch-to-batch variations in stereochemical composition .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict this compound’s binding affinity accurately?

  • Methodological Answer :

  • Limitation : Many models underestimate the conformational flexibility of the hydroxy-amino side chain.
  • Solution : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen-bonding dynamics .
    • Validation : Cross-reference computational results with X-ray crystallography data to refine force field parameters .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., APF/HPF probes for radical scavenging activity) .
  • Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation .
    • Controls : Include structurally similar analogs (e.g., nitro or methoxy derivatives) to establish structure-activity relationships .

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